molecular formula C22H18BrN5O2S B2372062 N-{7-[(4-fluorophenyl)sulfonyl]-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl}butanamide CAS No. 1112398-85-2

N-{7-[(4-fluorophenyl)sulfonyl]-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl}butanamide

Cat. No.: B2372062
CAS No.: 1112398-85-2
M. Wt: 496.38
InChI Key: LGTYGDWLYUNHNT-UHFFFAOYSA-N
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Description

The compound “N-{7-[(4-fluorophenyl)sulfonyl]-1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl}butanamide” is a complex organic molecule. It contains a fluorophenyl sulfonyl group, a tetrahydroquinoxaline ring, and a butanamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves reactions common in organic chemistry, such as nucleophilic substitution or addition reactions, and possibly cyclization reactions to form the tetrahydroquinoxaline ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the fluorophenyl sulfonyl group, the tetrahydroquinoxaline ring, and the butanamide group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its functional groups. For example, the fluorophenyl sulfonyl group might undergo nucleophilic substitution reactions, while the tetrahydroquinoxaline ring might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the fluorophenyl sulfonyl group could affect its polarity, solubility, and reactivity .

Future Directions

The future directions for research on this compound would depend on its intended use or biological activity. Potential areas of interest could include exploring its synthesis, studying its reactivity, investigating its mechanism of action, and evaluating its safety and efficacy .

Properties

IUPAC Name

N-benzyl-3-[2-(2-bromoanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN5O2S/c23-17-8-4-5-9-18(17)25-20(29)14-31-22-27-26-19-11-10-16(13-28(19)22)21(30)24-12-15-6-2-1-3-7-15/h1-11,13H,12,14H2,(H,24,30)(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTYGDWLYUNHNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CN3C(=NN=C3SCC(=O)NC4=CC=CC=C4Br)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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